molecular formula C12H15NO2 B13315088 Methyl3-amino-1-phenylcyclobutane-1-carboxylate

Methyl3-amino-1-phenylcyclobutane-1-carboxylate

Cat. No.: B13315088
M. Wt: 205.25 g/mol
InChI Key: CFVSIHRDYVWSMA-UHFFFAOYSA-N
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Description

Methyl3-amino-1-phenylcyclobutane-1-carboxylate is a chemical compound that belongs to the class of cyclobutane derivatives This compound is characterized by a cyclobutane ring substituted with an amino group, a phenyl group, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl3-amino-1-phenylcyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted cyclobutanone with an amine, followed by esterification to introduce the carboxylate group. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and esterification processes.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl3-amino-1-phenylcyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylate ester group can be reduced to the corresponding alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.

Major Products Formed:

  • Oxidation of the amino group can yield nitroso or nitro derivatives.
  • Reduction of the ester group can produce the corresponding alcohol.
  • Substitution reactions on the phenyl group can lead to various substituted phenyl derivatives.

Scientific Research Applications

Methyl3-amino-1-phenylcyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl3-amino-1-phenylcyclobutane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    Cyclohexenone Derivatives: These compounds share a similar cyclobutane ring structure but differ in the substituents attached to the ring.

    Phenylcyclobutane Carboxylates: These compounds have a similar ester group but may lack the amino group.

Uniqueness: Methyl3-amino-1-phenylcyclobutane-1-carboxylate is unique due to the presence of both an amino group and a phenyl group on the cyclobutane ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl 3-amino-1-phenylcyclobutane-1-carboxylate

InChI

InChI=1S/C12H15NO2/c1-15-11(14)12(7-10(13)8-12)9-5-3-2-4-6-9/h2-6,10H,7-8,13H2,1H3

InChI Key

CFVSIHRDYVWSMA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC(C1)N)C2=CC=CC=C2

Origin of Product

United States

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